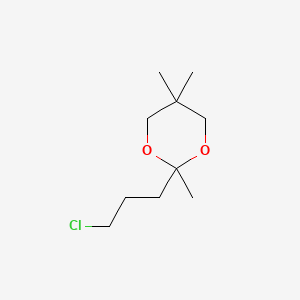

2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-chloropropyl)-2,5,5-trimethyl-1,3-dioxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19ClO2/c1-9(2)7-12-10(3,13-8-9)5-4-6-11/h4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LESDKFYPLUGGMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(OC1)(C)CCCCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80526950 | |

| Record name | 2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80526950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88128-57-8 | |

| Record name | 2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88128-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088128578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80526950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-chloropropyl)-2,5,5-trimethyl-1,3-dioxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.651 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-Dioxane, 2-(3-chloropropyl)-2,5,5-trimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane CAS number 88128-57-8

An In-depth Technical Guide to 2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane (CAS 88128-57-8)

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a versatile chemical intermediate. Targeted at researchers, scientists, and professionals in drug development, this guide delves into its chemical identity, physicochemical properties, synthesis, reactivity, and applications, with a focus on its role as a strategic building block in complex organic synthesis.

Introduction: A Bifunctional Building Block

This compound, also known by the trade name Chloroket, is a bifunctional organic molecule featuring two key structural motifs: a stable 1,3-dioxane ring and a reactive chloropropyl side chain.[1][2] The dioxane portion serves as a robust protecting group for a ketone functionality, while the terminal chloride on the propyl chain provides a reactive handle for nucleophilic substitution.[1] This unique combination makes it a valuable intermediate in multi-step syntheses where controlled, sequential reactions are paramount.[1][2] Its primary application lies in the synthesis of pharmaceuticals, most notably as a key intermediate in the production of Mifepristone.[2]

The six-membered dioxane ring is generally stable under basic, reductive, and many oxidative conditions, yet it can be readily cleaved under acidic conditions to reveal the parent ketone.[3] This differential reactivity between the two functional ends of the molecule is the cornerstone of its synthetic utility.

Physicochemical and Spectroscopic Profile

Accurate characterization is fundamental to the successful application of any chemical intermediate. The key physical and chemical properties of this compound are summarized below.

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 88128-57-8 | [1][4][5][6] |

| Molecular Formula | C₁₀H₁₉ClO₂ | [1][4][6] |

| Molecular Weight | 206.71 g/mol | [1][4][6] |

| IUPAC Name | This compound | [4] |

| Appearance | Colorless Liquid | [2][7] |

| Boiling Point | 247.7 ± 15.0 °C at 760 mmHg | [5][6] |

| Density | ~1.0 ± 0.1 g/cm³ | [5][6] |

| Topological Polar Surface Area | 18.5 Ų | [4][8] |

| Rotatable Bond Count | 3 | [8] |

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy would show characteristic peaks for the gem-dimethyl groups on the dioxane ring, the methyl group at the 2-position, and the three methylene groups of the chloropropyl chain.[1] ¹³C NMR would similarly confirm the presence of all 10 carbon atoms in their distinct chemical environments.

-

Mass Spectrometry (MS) : Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for analysis.[9][10] The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of the chloropropyl chain or cleavage of the dioxane ring.

-

Infrared (IR) Spectroscopy : The IR spectrum would be characterized by strong C-O stretching vibrations typical of the ether linkages in the dioxane ring and C-H stretching and bending vibrations for the aliphatic portions of the molecule.

Synthesis and Manufacturing

The most common industrial synthesis of this compound involves the acid-catalyzed acetalization of 5-chloro-2-pentanone with neopentyl glycol (2,2-dimethyl-1,3-propanediol).[11] This reaction is a classic example of carbonyl protection.[3][12]

Synthesis Workflow Diagram

The following diagram illustrates the primary synthetic pathway.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established chemical principles for acetal formation.[11][12]

-

Reactor Setup : To a reaction vessel equipped with a mechanical stirrer, thermometer, and a Dean-Stark apparatus, charge toluene as the solvent.

-

Reactant Addition : Add equimolar amounts of 5-chloro-2-pentanone and neopentyl glycol to the vessel.[11]

-

Catalyst Introduction : Introduce a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TSA).

-

Reaction Execution : Heat the mixture to reflux. The toluene forms an azeotrope with the water generated during the reaction, which is collected and removed via the Dean-Stark trap, driving the equilibrium towards product formation.[12]

-

Monitoring : Monitor the reaction progress by tracking the amount of water collected. The reaction is complete when the theoretical amount of water has been removed.

-

Workup and Purification :

-

Cool the reaction mixture to room temperature.

-

Neutralize the acid catalyst with a mild base wash (e.g., aqueous sodium bicarbonate solution).

-

Wash the organic layer with brine to remove residual water-soluble components.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Filter off the drying agent and remove the toluene solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield the final high-purity liquid.

-

Chemical Reactivity and Synthetic Utility

The utility of this molecule stems from the orthogonal reactivity of its two key functional groups.

The Reactive Chloropropyl Handle

The primary chloride on the propyl chain is an excellent electrophilic site for nucleophilic substitution reactions .[1] This allows for the introduction of a wide variety of functional groups, including:

-

Amines, to form amino-dioxanes.

-

Azides, for subsequent reduction to amines or use in click chemistry.

-

Cyanides, which can be hydrolyzed to carboxylic acids.

-

Thiolates, to introduce sulfur-containing moieties.

Under strongly basic conditions, elimination reactions can also occur to form an alkene, although substitution is typically the dominant pathway.[1]

The Stable Dioxane Protecting Group

The 2,2,5,5-tetrasubstituted-1,3-dioxane ring is sterically hindered and conformationally locked, providing excellent stability. It is resistant to:

-

Bases (e.g., hydroxides, Grignard reagents, organolithiums).

-

Nucleophiles.

-

Reducing agents (e.g., NaBH₄, LiAlH₄).

-

Mild oxidizing agents.

This stability allows chemists to perform extensive modifications on the chloropropyl chain without affecting the protected ketone. The ketone can be deprotected (hydrolyzed) when desired by treatment with aqueous acid.[1][3]

Logical Reactivity Diagram

This diagram illustrates the core synthetic strategy using this intermediate.

Caption: Strategic use: sequential modification and deprotection.

Applications in Drug Discovery and Development

The structural features of this compound make it a valuable precursor in the pharmaceutical industry.[1][2] Heterocyclic compounds, in general, are foundational to medicinal chemistry, with a majority of FDA-approved drugs containing at least one heterocyclic ring.[13][14][15] This molecule provides a robust entry point into complex heterocyclic systems.

Its most prominent documented use is as a key starting material for the synthesis of Mifepristone , a synthetic steroid with antiprogestational and antiglucocorticoid properties.[2] In this context, the chloropropyl chain is used to build a more complex side chain which is ultimately crucial for the drug's biological activity, while the dioxane protects a ketone that is part of the core steroid structure during these transformations.

Beyond this specific application, it serves as a versatile intermediate for creating libraries of complex molecules for screening in drug discovery programs.[16] Its ability to introduce a protected four-carbon chain with a reactive handle is applicable in the synthesis of agrochemicals and materials science as well.[1]

Safety and Handling

As with any chemical reagent, proper safety protocols must be observed.

-

GHS Hazard Classification : According to the Globally Harmonized System, this compound is classified with the following hazards:

-

Precautionary Statements : Recommended precautionary measures include:

It should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a cool, dry place in a tightly sealed container.[17]

References

- 1. Buy this compound (EVT-1651116) | 88128-57-8 [evitachem.com]

- 2. Chloroket (this compound) CAS:88128-57-8 98%min, CasNo.88128-57-8 Ningbo Inno Pharmchem Co., Ltd. China (Mainland) [nbinno.lookchem.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. This compound | C10H19ClO2 | CID 13199890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. 2-(3-CHLOROPROPYL)-2,5,5-TRIMETHYL-[1,3]-DIOXANE CAS#: 88128-57-8 [m.chemicalbook.com]

- 7. Chloroket Chemical (CAS: 88128-57-8) High Purity Liquid Intermediates at Best Price [nacchemical.com]

- 8. Page loading... [guidechem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. environmentclearance.nic.in [environmentclearance.nic.in]

- 12. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 13. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]

- 14. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journalwjarr.com [journalwjarr.com]

- 16. researchgate.net [researchgate.net]

- 17. 88128-57-8|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to 2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane is a heterocyclic organic compound with the chemical formula C₁₀H₁₉ClO₂. This bifunctional molecule, featuring a stable 1,3-dioxane ring and a reactive chloropropyl side chain, serves as a valuable intermediate in various fields of chemical synthesis, including the pharmaceutical and agrochemical industries. The 1,3-dioxane moiety acts as a protecting group for a carbonyl functional group, specifically for a ketone, allowing for selective reactions on the chloroalkyl chain. This guide provides a comprehensive overview of the physical and chemical properties, a detailed synthesis protocol, reactivity profile, and potential applications of this versatile compound, with a focus on its relevance to drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, reaction setup, and purification.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 88128-57-8 | [1] |

| Molecular Formula | C₁₀H₁₉ClO₂ | [1] |

| Molecular Weight | 206.71 g/mol | [1] |

| Appearance | Colorless oil (predicted) | |

| Boiling Point | 247.7 ± 15.0 °C at 760 mmHg (predicted) | [2] |

| Density | 1.0 ± 0.1 g/cm³ (predicted) | [2] |

| Solubility | Slightly soluble in water (2.7 g/L at 25°C, predicted) | |

| Flash Point | 67.1 ± 15.6 °C (predicted) | [2] |

| Refractive Index | 1.429 (predicted) | [2] |

| XLogP3-AA | 2.5 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 3 | [1] |

Synthesis and Characterization

The most common and industrially scalable synthesis of this compound involves the acid-catalyzed acetalization of 5-chloro-2-pentanone with neopentyl glycol (2,2-dimethylpropane-1,3-diol). This reaction is typically performed with azeotropic removal of water to drive the equilibrium towards the product.

Caption: Synthesis workflow for this compound.

Experimental Protocol:

Materials:

-

5-Chloro-2-pentanone

-

Neopentyl glycol

-

p-Toluenesulfonic acid monohydrate (p-TsOH)

-

Toluene

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, add 5-chloro-2-pentanone (1.0 eq), neopentyl glycol (1.1 eq), and toluene (approx. 2 mL per mmol of 5-chloro-2-pentanone).

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq).

-

Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap.

-

Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation to yield this compound as a colorless oil.

Characterization Data (Predicted):

Due to the lack of publicly available experimental spectra, the following characterization data is predicted based on the known structure and spectroscopic data of similar 1,3-dioxane derivatives.

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 3.60 (t, 2H, J = 6.5 Hz, -CH₂Cl)

-

δ 3.45 (s, 4H, -O-CH₂-C(CH₃)₂-CH₂-O-)

-

δ 1.95 (m, 2H, -CH₂-CH₂Cl)

-

δ 1.75 (m, 2H, -C(O)₂-CH₂-CH₂)

-

δ 1.30 (s, 3H, -C(O)₂-CH₃)

-

δ 0.95 (s, 6H, -C(CH₃)₂)

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ 109.0 (quaternary C of dioxane ring)

-

δ 71.0 (-O-CH₂-)

-

δ 45.0 (-CH₂Cl)

-

δ 38.0 (-C(O)₂-CH₂-)

-

δ 30.0 (-C(CH₃)₂)

-

δ 28.0 (-CH₂-CH₂Cl)

-

δ 23.0 (-C(O)₂-CH₃)

-

δ 22.0 (-C(CH₃)₂)

-

-

IR (neat, cm⁻¹):

-

2950-2850 (C-H stretching)

-

1100 (C-O-C stretching, characteristic of ethers)

-

730 (C-Cl stretching)

-

-

Mass Spectrometry (EI):

-

The mass spectrum is expected to show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak in an approximate 3:1 ratio, indicative of the presence of a chlorine atom.

-

Common fragmentation patterns for 1,3-dioxanes include the loss of alkyl groups and cleavage of the dioxane ring.

-

Chemical Reactivity

The chemical reactivity of this compound is dominated by the two functional groups present in the molecule: the chloroalkyl chain and the 1,3-dioxane ring.

-

Nucleophilic Substitution: The primary chloride on the propyl chain is susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, such as azides, cyanides, amines, and thiols, making it a versatile building block for more complex molecules.

-

Grignard Reagent Formation: The chloroalkyl group can be converted into a Grignard reagent, which can then be used to form new carbon-carbon bonds.

-

Hydrolysis of the Dioxane Ring: The 1,3-dioxane ring is stable under neutral and basic conditions but can be readily hydrolyzed under acidic conditions to deprotect the ketone functionality. This orthogonality in reactivity is a key feature for its use in multi-step synthesis.

Caption: Key reactions of this compound.

Applications in Research and Drug Development

The unique structural features of this compound make it a valuable synthon in the development of new bioactive molecules.

-

As a Protected Ketone Building Block: The dioxane moiety effectively masks a ketone group, allowing for chemical transformations to be carried out on the chloropropyl chain without interference. Subsequent deprotection under acidic conditions reveals the ketone, which can then be used in further synthetic steps. This strategy is particularly useful in the synthesis of complex natural products and pharmaceutical agents where selective functional group manipulation is required.

-

Introduction of a Three-Carbon Spacer with a Reactive Handle: The chloropropyl chain provides a three-carbon linker that can be functionalized through nucleophilic substitution. This is a common strategy in medicinal chemistry for connecting different pharmacophores or for introducing side chains that can modulate the biological activity and pharmacokinetic properties of a lead compound. For instance, the terminal chloride can be displaced by an amine to introduce a basic center, which is often important for receptor binding and improving solubility.

-

Synthesis of Heterocyclic Compounds: The bifunctional nature of this compound can be exploited in the synthesis of various heterocyclic systems. For example, intramolecular cyclization reactions can be designed to form new ring structures, which are prevalent in many drug molecules.

Safety and Handling

This compound is classified as harmful. The following GHS hazard statements apply:

-

H373: May cause damage to organs through prolonged or repeated exposure.

-

H412: Harmful to aquatic life with long lasting effects.

Precautionary Statements:

-

P260: Do not breathe dust/fume/gas/mist/vapours/spray.

-

P273: Avoid release to the environment.

-

P314: Get medical advice/attention if you feel unwell.

-

P501: Dispose of contents/container in accordance with local/regional/national/international regulations.

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid contact with skin, eyes, and clothing.

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly closed container in a cool, dry place.

It is highly recommended to consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

Sources

Introduction: The Significance of 2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane

An In-depth Technical Guide to the Structural Analysis of 2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane

Authored for Researchers, Scientists, and Drug Development Professionals

This compound is a heterocyclic organic compound with the molecular formula C₁₀H₁₉ClO₂ and a molecular weight of approximately 206.71 g/mol .[1][2][3] Its structure is characterized by a stable 1,3-dioxane ring, a six-membered heterocycle containing two oxygen atoms. This core is substituted at the C2 position with both a methyl group and a 3-chloropropyl group, and at the C5 position with two additional methyl groups.[1]

The scientific and commercial interest in this molecule lies primarily in its utility as a versatile intermediate in organic synthesis.[1] The chloropropyl functional group provides a reactive site for nucleophilic substitution, allowing for the introduction of diverse functionalities. The dioxane portion of the molecule often serves as a protecting group for a carbonyl functionality, which can be revealed under acidic conditions.[4] These structural features make it a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1]

Given its role as a synthetic precursor, unambiguous confirmation of its structure is paramount to ensure the integrity of subsequent reaction steps and the identity of the final products. This guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound, grounded in the principles of modern analytical chemistry.

Synthesis and Analytical Workflow

A common synthetic route to this compound involves the acid-catalyzed acetalization reaction between 5-chloro-2-pentanone and neopentyl glycol (2,2-dimethyl-1,3-propanediol).[5] Understanding the starting materials is crucial as it informs the potential impurity profile that must be distinguished from the target molecule during analysis.

A robust analytical workflow is essential for confirming the identity and purity of the synthesized compound. This process is a self-validating system where each analytical technique provides complementary information, culminating in a comprehensive structural assignment.

Caption: Integrated workflow for the synthesis and structural validation of the target compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

Expertise & Experience: NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a molecule like this compound, ¹H and ¹³C NMR are indispensable for mapping the complete carbon-hydrogen framework.

Proton (¹H) NMR Spectroscopy

Protocol Rationale: The standard protocol involves dissolving the analyte in a deuterated solvent, typically chloroform-d (CDCl₃), which is chemically inert and has a well-known residual solvent signal. Tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm) for accurate chemical shift referencing. This choice ensures high-resolution spectra and straightforward data interpretation.

Anticipated ¹H NMR Data Interpretation (300 MHz, CDCl₃):

-

Chemical Shift (δ): The position of a signal indicates the electronic environment of the protons.

-

Integration: The area under a signal is proportional to the number of protons it represents.

-

Multiplicity: The splitting pattern of a signal reveals the number of neighboring protons.

| Protons (Assignment) | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| H-a (CH₃ -C2) | ~1.3 - 1.4 | Singlet (s) | 3H | A methyl group on a quaternary carbon (C2) adjacent to two oxygens. No adjacent protons to couple with. |

| H-b (gem-CH₃ -C5) | ~0.9 - 1.1 | Singlet (s) | 6H | Two equivalent methyl groups on a quaternary carbon (C5). No adjacent protons. These are typically upfield. |

| H-c (CH₂ -O, Dioxane) | ~3.4 - 3.6 | Singlet (s) | 4H | The two CH₂ groups in the dioxane ring are chemically equivalent due to rapid chair-chair interconversion at room temperature and the symmetry imposed by the gem-dimethyl group at C5. |

| H-d (-CH₂ -C2) | ~1.8 - 2.0 | Triplet (t) | 2H | Methylene group adjacent to the C2 quaternary carbon and the central methylene (H-e). Coupled to H-e. |

| H-e (-CH₂ -) | ~1.9 - 2.1 | Quintet (p) | 2H | Central methylene group of the propyl chain, coupled to both H-d and H-f. |

| H-f (-CH₂ -Cl) | ~3.5 - 3.7 | Triplet (t) | 2H | Methylene group attached to the electron-withdrawing chlorine atom, resulting in a downfield shift. Coupled to H-e. |

Trustworthiness: The combination of these distinct signals provides a self-validating fingerprint. For example, the presence of three sharp singlets with integrations of 3H, 6H, and 4H strongly supports the core trimethyl-dioxane structure. The characteristic triplet-quintet-triplet pattern for the propyl chain confirms its linear connectivity and substitution.

Carbon-13 (¹³C) NMR Spectroscopy

Protocol Rationale: ¹³C NMR spectra are typically acquired with broadband proton decoupling. This technique collapses all C-H coupling, resulting in a spectrum where each unique carbon atom appears as a single, sharp line. This simplifies the spectrum and allows for easy counting of non-equivalent carbon environments.

Anticipated ¹³C NMR Data Interpretation (75 MHz, CDCl₃):

| Carbon (Assignment) | Predicted δ (ppm) | Rationale |

| C1 (Quaternary C 2) | ~98 - 102 | Acetal carbon, highly deshielded by two adjacent oxygen atoms. |

| C2 (Quaternary C 5) | ~30 - 32 | Quaternary carbon of the dioxane ring. |

| C3 (C H₃-C2) | ~23 - 26 | Methyl carbon attached to the acetal center. |

| C4 (gem-C H₃-C5) | ~21 - 23 | Equivalent geminal methyl carbons. |

| C5 (C H₂-O, Dioxane) | ~70 - 72 | Methylene carbons of the dioxane ring, attached to oxygen. |

| C6 (-C H₂-C2) | ~38 - 41 | Propyl chain carbon adjacent to the dioxane ring. |

| C7 (-C H₂-) | ~25 - 28 | Central carbon of the propyl chain. |

| C8 (-C H₂-Cl) | ~43 - 46 | Carbon directly bonded to chlorine, showing a moderate downfield shift. |

Authoritative Grounding: The predicted chemical shifts are based on established ranges for similar functional groups in 1,3-dioxane and alkyl halide systems.[2][6] The presence of exactly eight distinct signals in the ¹³C NMR spectrum would strongly corroborate the proposed structure.

Part 2: Mass Spectrometry (MS): Molecular Weight and Fragmentation

Expertise & Experience: Mass spectrometry is a destructive analytical technique that provides two critical pieces of information: the precise molecular weight of the compound and its fragmentation pattern upon ionization. This data is used to confirm the elemental formula and infer the connectivity of the molecular structure. Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for a volatile, thermally stable compound like this.[2]

Protocol Rationale: In GC-MS, the sample is first vaporized and separated from other components based on boiling point and column affinity. It then enters the mass spectrometer and is ionized, typically by Electron Ionization (EI). EI is a high-energy technique that causes extensive fragmentation, providing a rich, fingerprint-like spectrum that is highly useful for structural confirmation.

Anticipated Mass Spectrum Data Interpretation (EI):

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z (mass-to-charge ratio) of 206. A crucial feature will be the M+2 isotope peak at m/z 208, with an intensity approximately one-third of the M⁺ peak, which is the characteristic isotopic signature of a molecule containing one chlorine atom.

-

Key Fragmentation Pathways: The high energy of EI will cause the molecular ion to fragment in predictable ways. The stability of the resulting carbocations dictates the most likely fragmentation pathways.

Caption: Plausible fragmentation pathways for the title compound under Electron Ionization (EI).

Trustworthiness: The observation of the correct molecular weight combined with the distinct chlorine isotope pattern provides extremely high confidence in the elemental composition. Key fragments, such as the loss of the chloropropyl side chain (m/z 143) or a methyl group (m/z 191/193), serve as a self-validating system to confirm the presence and connectivity of these substituents.

Part 3: Infrared (IR) Spectroscopy: Functional Group Identification

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. While it does not provide a detailed structural map like NMR, it is an excellent tool for quickly confirming the presence of expected bonds and the absence of others (e.g., hydroxyl or carbonyl groups which would indicate impurities or side products).

Protocol Rationale: For a liquid sample, the spectrum can be obtained quickly by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates. This method is fast, requires minimal sample, and avoids solvent interference.

Anticipated IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 2980 - 2850 | C-H Stretch | Alkane (CH₃, CH₂) | Strong |

| 1470 - 1450 | C-H Bend | Alkane (CH₂) | Medium |

| 1380 - 1365 | C-H Bend | Alkane (CH₃) | Medium |

| 1200 - 1000 | C-O Stretch | Acetal/Ether | Strong, Broad |

| 800 - 600 | C-Cl Stretch | Alkyl Halide | Medium-Strong |

Trustworthiness: The IR spectrum serves as a rapid quality control check. A strong, broad absorption in the 1200-1000 cm⁻¹ region is characteristic of the C-O bonds within the dioxane ring.[7] The absence of a strong, broad peak around 3300 cm⁻¹ confirms the absence of hydroxyl (-OH) impurities, and the lack of a sharp, intense peak around 1715 cm⁻¹ confirms the absence of any residual carbonyl (C=O) starting material.

Safety and Handling

As a chemical intermediate, proper handling of this compound is essential.

-

Hazards: It may cause damage to organs through prolonged or repeated exposure and is considered harmful to aquatic life with long-lasting effects.[2][8]

-

Precautions: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[9][10] Avoid inhalation of vapors and contact with skin and eyes.[9][10]

Conclusion

The structural analysis of this compound is achieved through a synergistic application of modern spectroscopic techniques. ¹H and ¹³C NMR spectroscopy provide the definitive map of the carbon-hydrogen framework. Mass spectrometry confirms the molecular weight, elemental formula (via isotope patterns), and key structural motifs through fragmentation. Finally, IR spectroscopy offers rapid verification of the functional groups present. By integrating the data from these complementary methods, researchers can achieve an unambiguous and robust confirmation of the molecule's structure, ensuring its suitability for use in further scientific and developmental applications.

References

- EvitaChem. This compound (EVT-1651116).

- National Center for Biotechnology Information. PubChem Compound Summary for CID 13199890, this compound.

-

ChemicalBook. 2-(3-CHLOROPROPYL)-2,5,5-TRIMETHYL-[1][3]-DIOXANE CAS 88128-57-8. Available from:

- Navitus Chemicals Private Limited. Proposed Manufacturing Unit of Pharmaceuticals Intermediates and Specialty Chemicals. March 2021.

- Echemi. This compound | 88128-57-8.

- Safety Data Sheet. Product and Company Identification.

- ChemScene. Safety Data Sheet: 4-Methyl-1,3-dioxane.

- Wiley-VCH GmbH. 2-(3-Chloranylpropyl)-2,5,5-trimethyl-1,3-dioxane - 13C NMR.

- Science of Synthesis. Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals.

- Organic Chemistry with Victor. How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. YouTube, 2023.

Sources

- 1. Buy this compound (EVT-1651116) | 88128-57-8 [evitachem.com]

- 2. This compound | C10H19ClO2 | CID 13199890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(3-CHLOROPROPYL)-2,5,5-TRIMETHYL-[1,3]-DIOXANE CAS#: 88128-57-8 [m.chemicalbook.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. environmentclearance.nic.in [environmentclearance.nic.in]

- 6. spectrabase.com [spectrabase.com]

- 7. m.youtube.com [m.youtube.com]

- 8. echemi.com [echemi.com]

- 9. solutions.covestro.com [solutions.covestro.com]

- 10. file.chemscene.com [file.chemscene.com]

An In-Depth Technical Guide to the ¹H NMR Spectral Analysis of 2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern organic chemistry, providing unparalleled insight into molecular structure. For cyclic systems like 1,3-dioxanes, ¹H NMR is particularly powerful, offering detailed information about stereochemistry and conformational preferences that govern the molecule's physical properties and biological activity.[1][2] This guide provides a comprehensive analysis of the ¹H NMR spectrum of 2-(3-chloropropyl)-2,5,5-trimethyl-1,3-dioxane, a molecule featuring a heavily substituted and conformationally restricted six-membered heterocyclic ring.

This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of how to interpret complex ¹H NMR spectra. We will deconstruct the spectrum by examining the foundational principles of 1,3-dioxane conformation, predicting the chemical shifts and coupling patterns for each proton, and outlining a robust experimental protocol for acquiring high-quality data.

Section 1: Conformational Analysis of the 1,3-Dioxane Ring

To accurately interpret the ¹H NMR spectrum, one must first understand the three-dimensional structure of the molecule. Like cyclohexane, the 1,3-dioxane ring is not planar and preferentially adopts a chair conformation to minimize angular and torsional strain.[1][2] However, the presence of two oxygen atoms in the ring introduces key differences: shorter C-O bond lengths compared to C-C bonds and a distinct electronic environment.[2]

These factors lead to several critical conformational features:

-

A Rigid Chair Conformation: The energy barrier for ring-flipping in 1,3-dioxanes is higher than in cyclohexane, often resulting in a locked or "anankomeric" structure where one chair conformer is strongly favored.[2][3]

-

Axial and Equatorial Positions: Each carbon atom in the ring (excluding the spiro center at C5) has two distinct proton positions: axial (pointing perpendicular to the plane of the ring) and equatorial (pointing out from the equator of the ring).

-

Substituent Preferences: Substituents on the ring carbons will preferentially occupy the equatorial position to minimize steric strain, particularly unfavorable 1,3-diaxial interactions.[2] For the title compound, the bulky 3-chloropropyl group at C2 is strongly biased toward the equatorial position.

The specific substitution pattern of this compound further solidifies its conformation. The gem-dimethyl groups at the C5 position act as a conformational anchor, significantly restricting ring inversion. This conformational rigidity is the primary reason for the complexity and informational richness of its ¹H NMR spectrum, as chemically similar protons in different spatial orientations (axial vs. equatorial) become magnetically non-equivalent.

Figure 1: Preferred Chair Conformation. A diagram showing the favored chair conformation of this compound with the bulky chloropropyl group in the equatorial position.

Section 2: Predicted ¹H NMR Spectrum and Signal Assignment

The ¹H NMR spectrum of the title compound is predicted to exhibit seven distinct signals. The conformational rigidity renders the axial and equatorial protons on C4 and C6 diastereotopic, and thus, magnetically non-equivalent. Below is a detailed breakdown of each expected signal.

-

C5-gem-dimethyl Protons (2 x CH₃):

-

Prediction: Two sharp singlets.

-

Causality: The two methyl groups at the C5 position are non-equivalent. One occupies an axial position and the other an equatorial position. The axial methyl group is expected to be shielded (appear at a lower chemical shift) compared to the equatorial methyl group. In related 2,5,5-trisubstituted-1,3-dioxanes, axial methyls at C5 resonate around 0.75-0.93 ppm, while equatorial methyls appear further downfield at 1.4-1.58 ppm.[4] We predict similar ranges here. Each signal will integrate to 3 protons.

-

-

C2-methyl Protons (1 x CH₃):

-

Prediction: One sharp singlet.

-

Causality: This methyl group is attached to the acetal carbon (C2), which is bonded to two oxygen atoms. This deshielding environment will shift its signal downfield relative to the C5 methyls. A typical range for a methyl group in this position is approximately 1.2-1.5 ppm. This signal will integrate to 3 protons.

-

-

C4/C6 Ring Methylene Protons (2 x CH₂):

-

Prediction: Two sets of signals, each appearing as a doublet of doublets (or a more complex multiplet), representing the axial and equatorial protons.

-

Causality: The C4 and C6 positions are chemically equivalent due to the molecule's symmetry. However, within each CH₂ group, the axial and equatorial protons are diastereotopic. The axial protons are typically shielded relative to the equatorial protons.[5] Therefore, we expect one set of signals for the two axial protons (Hax) and another for the two equatorial protons (Heq).

-

Hax (C4/C6): Expected around 3.4-3.6 ppm. It will be split by its geminal partner (Heq) with a large coupling constant (J ≈ 10-12 Hz) and by adjacent protons.

-

Heq (C4/C6): Expected around 3.9-4.1 ppm. It will also be split by its geminal partner (Hax). The difference in chemical shift between axial and equatorial protons is a hallmark of conformationally locked ring systems.[6] Each of these complex signals will integrate to 2 protons.

-

-

-

Chloropropyl Side Chain Protons (-CH₂-CH₂-CH₂Cl):

-

Prediction: Three distinct multiplets, each integrating to 2 protons.

-

Causality:

-

-CH₂Cl (α to chlorine): This methylene group is directly attached to the electronegative chlorine atom, causing the most significant downfield shift in the side chain. It is expected to appear as a triplet around 3.5-3.7 ppm, split by the adjacent central methylene group.[7]

-

-CH₂- (β to chlorine, central): This group will be a multiplet (likely a quintet or sextet) around 1.8-2.1 ppm. It is coupled to the protons on both adjacent methylene groups.[7]

-

-CH₂- (γ to chlorine, attached to C2): This methylene group is adjacent to the acetal carbon. Its signal is expected to be a triplet around 1.6-1.8 ppm.

-

-

Section 3: Tabulated Spectral Data Prediction

The following table summarizes the predicted ¹H NMR data for this compound, assuming the spectrum is acquired in deuterated chloroform (CDCl₃).

| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Notes |

| C5-CH₃ (axial) | 0.8 - 1.0 | Singlet (s) | 3H | Shielded due to axial position. |

| C5-CH₃ (equatorial) | 1.3 - 1.5 | Singlet (s) | 3H | Deshielded relative to axial methyl. |

| C2-CH₃ | 1.2 - 1.5 | Singlet (s) | 3H | Deshielded by two oxygen atoms. |

| -CH₂- (γ to Cl) | 1.6 - 1.8 | Triplet (t) | 2H | Propyl chain, adjacent to C2. |

| -CH₂- (β to Cl) | 1.8 - 2.1 | Multiplet (m) | 2H | Central methylene of propyl chain. |

| C4/C6-H (axial) | 3.4 - 3.6 | Doublet of Doublets (dd) | 2H | Ring protons, shielded position. |

| -CH₂Cl (α to Cl) | 3.5 - 3.7 | Triplet (t) | 2H | Deshielded by chlorine atom. |

| C4/C6-H (equatorial) | 3.9 - 4.1 | Doublet of Doublets (dd) | 2H | Ring protons, deshielded position. |

Section 4: Experimental Protocol for Spectrum Acquisition

To ensure the acquisition of a high-quality, interpretable ¹H NMR spectrum, the following self-validating protocol should be followed.

Step-by-Step Methodology:

-

Sample Preparation: a. Accurately weigh approximately 5-10 mg of this compound. b. Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable choice as it is a common solvent for non-polar to moderately polar organic compounds and its residual solvent peak (~7.26 ppm) does not interfere with the signals of interest.[8] c. Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[9] d. Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup (300-500 MHz Spectrometer): a. Insert the sample into the NMR magnet. b. Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent. c. Shim the magnetic field to achieve optimal homogeneity. A well-shimmed field is critical for resolving the fine splitting patterns of the multiplets. The half-height linewidth of the TMS signal should be <0.5 Hz.

-

Acquisition Parameters: a. Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is sufficient. b. Spectral Width: Set a spectral width of approximately 12-15 ppm to ensure all signals are captured. c. Acquisition Time (AQ): Set to at least 3-4 seconds to ensure good digital resolution. d. Relaxation Delay (D1): Use a delay of 2-5 seconds to allow for full proton relaxation, ensuring accurate integration. e. Number of Scans (NS): Acquire 8 to 16 scans for a sufficiently high signal-to-noise ratio.

-

Data Processing and Validation: a. Apply Fourier transformation to the acquired Free Induction Decay (FID). b. Phase the spectrum manually to ensure all peaks have a pure absorption lineshape. c. Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm. d. Integrate all signals. The relative integrals should correspond to the number of protons for each signal as outlined in Section 3. This serves as a primary validation of signal assignment. e. Analyze the coupling constants (J-values) to confirm proton connectivity.

Figure 2: Experimental Workflow. A flowchart detailing the key stages from sample preparation to final spectral analysis for reliable structural determination.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information, directly reflecting its rigid conformational preferences. The key spectral features—notably the distinct signals for the axial and equatorial C5-methyl groups and the diastereotopic C4/C6 methylene protons—serve as definitive proof of a locked chair conformation. By carefully analyzing the chemical shifts, integration values, and spin-spin coupling patterns, a complete and unambiguous assignment of all protons is achievable. This guide provides the theoretical foundation and practical framework necessary for researchers to confidently acquire and interpret such complex spectra, facilitating progress in synthetic chemistry and drug development.

References

- Benchchem. Conformational Analysis of Substituted 1,3-Dioxanes: An In-depth Technical Guide.

- Drewes, S.E., Drewes, M.W., McNaught, I.J., & Tuinman, A. (1985). Synthesis and configurational studies on 2,5,5-trisubstituted-1,3-dioxanes. South African Journal of Chemistry, 38, 101-106.

- Thieme. Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Science of Synthesis.

-

Kuramshina, A.E., & Kuznetsov, V.V. (2010). Conformational analysis of 5-substituted 1,3-dioxanes. Russian Journal of Organic Chemistry, 46(6), 871–874. Available from: [Link]

- Doc Brown's Chemistry. 1H proton nmr spectrum of 1,3-dioxane C4H8O2 low/high resolution analysis interpretation.

- Doc Brown's Chemistry. 1-chloropropane ¹H proton NMR spectrum analysis.

-

Oregon State University. ¹H NMR Chemical Shift. Available from: [Link]

-

ResearchGate. ¹H NMR data (δ ppm) of the 1,3-dioxane rings in compounds 1-5. Available from: [Link]

-

Abraham, R.J., et al. Proton chemical shifts in NMR. Part 12.1 Steric, electric field and conformational effects in acyclic and cyclic ethers. Modgraph. Available from: [Link]

-

Gottlieb, H.E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. researchgate.net [researchgate.net]

- 4. journals.co.za [journals.co.za]

- 5. echemi.com [echemi.com]

- 6. modgraph.co.uk [modgraph.co.uk]

- 7. C3H7Cl CH3CH2CH2Cl 1-chloropropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-propyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. 1H proton nmr spectrum of 1,3-dioxane C4H8O2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 meta-dioxane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

A Deep Dive into the Mass Spectrometry of 2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the mass spectrometry data for 2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and drug development professionals, this document offers a comprehensive examination of the compound's fragmentation behavior under electron ionization (EI), complete with detailed experimental protocols and data interpretation.

Introduction: The Significance of this compound in Synthetic Chemistry

This compound, with the molecular formula C₁₀H₁₉ClO₂ and a molecular weight of 206.71 g/mol , serves as a versatile building block in organic synthesis.[1] Its structure incorporates a stable 1,3-dioxane ring, which acts as a protecting group for a carbonyl functionality, and a reactive chloropropyl side chain amenable to a variety of nucleophilic substitution reactions.[2] A thorough understanding of its mass spectral characteristics is paramount for reaction monitoring, purity assessment, and structural confirmation in complex synthetic sequences. This guide provides a detailed protocol for acquiring and interpreting the mass spectrum of this compound, enabling researchers to confidently identify and characterize it in their studies.

Acquiring High-Quality Mass Spectrometry Data: A Validated GC-MS Protocol

The following protocol outlines a robust method for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a cornerstone technique for the analysis of volatile and semi-volatile organic compounds.[3][4]

Experimental Workflow

Sources

Introduction: Understanding the Significance of Solubility for a Versatile Building Block

An In-depth Technical Guide to the Solubility of 2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane in Common Organic Solvents

This compound is a key chemical intermediate whose utility in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds, is of considerable interest.[1] Its molecular architecture, featuring a stable dioxane ring and a reactive chloropropyl group, allows for a variety of chemical transformations.[1] However, for any chemical reagent to be effectively utilized, its behavior in various solvent systems must be thoroughly understood. Solubility is a critical physicochemical parameter that dictates reaction kinetics, purification strategies, and ultimately, the feasibility of a synthetic route.[2] In the context of drug development, solubility directly impacts bioavailability and the formulation of dosage forms.[3]

This guide provides a comprehensive overview of the solubility profile of this compound. In the absence of extensive published quantitative data, we will first leverage its known physicochemical properties to build a predictive model of its solubility in common organic solvents. Subsequently, we will provide detailed, field-proven experimental protocols for the precise determination of its solubility, empowering researchers to generate the empirical data needed for their specific applications.

Physicochemical Profile of this compound

A foundational understanding of a molecule's intrinsic properties is the first step in predicting its solubility. The key physicochemical parameters for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₉ClO₂ | [1][4][5] |

| Molecular Weight | 206.71 g/mol | [1][6] |

| CAS Number | 88128-57-8 | [1][4][5] |

| Topological Polar Surface Area (TPSA) | 18.5 Ų | [6][7] |

| XLogP3-AA (Predicted LogP) | 2.5 | [6][7] |

| Hydrogen Bond Acceptor Count | 2 | [7] |

| Rotatable Bond Count | 3 | [7] |

The Topological Polar Surface Area (TPSA) is a particularly insightful descriptor, quantifying the surface area contributed by polar atoms (in this case, the two oxygen atoms of the dioxane ring).[3][8][9][10] A low TPSA, such as the 18.5 Ų for this compound, is indicative of low polarity and suggests a preference for less polar environments.[8] Similarly, the predicted octanol-water partition coefficient (XLogP3-AA) of 2.5 indicates a greater affinity for a lipophilic (non-polar) environment over an aqueous (polar) one.[11][12][13][14][15]

Theoretical Solubility Profile: A Predictive Analysis

The adage "like dissolves like" is the guiding principle for predicting solubility.[16] This means that solutes tend to dissolve in solvents of similar polarity. Based on the molecular structure and physicochemical parameters of this compound, we can predict its solubility across a spectrum of common organic solvents.

The molecule's structure presents a duality: the two oxygen atoms in the dioxane ring provide a degree of polarity and can act as hydrogen bond acceptors, while the rest of the molecule, including the three methyl groups and the chloropropyl chain, is nonpolar. The low TPSA and positive LogP value suggest that the nonpolar character dominates.

Below is a predictive summary of the compound's solubility. These predictions are based on the principles of intermolecular forces and should be validated experimentally for any critical application.

| Solvent | Solvent Class | Predicted Solubility | Rationale for Prediction |

| Hexane | Nonpolar | High | The nonpolar hydrocarbon structure of hexane will readily solvate the nonpolar regions of the target molecule through van der Waals interactions.[17] |

| Toluene | Nonpolar (Aromatic) | High | Similar to hexane, toluene is a nonpolar solvent that will effectively dissolve the compound.[16] |

| Dichloromethane (DCM) | Polar Aprotic | High | DCM is a good solvent for a wide range of organic compounds. Its polarity is sufficient to interact with the dioxane ring, while it is not so polar as to be immiscible with the nonpolar parts of the molecule. Qualitative data confirms solubility.[1] |

| Diethyl Ether | Polar Aprotic | High | Diethyl ether has a similar polarity profile to DCM and is an excellent solvent for many organic compounds. |

| Ethyl Acetate | Polar Aprotic | Medium to High | As a moderately polar aprotic solvent, ethyl acetate should be a good solvent for this compound, balancing interactions with both the polar and nonpolar functionalities. |

| Acetone | Polar Aprotic | Medium to High | Acetone is a polar aprotic solvent that is miscible with a wide range of substances.[18] Qualitative data indicates solubility.[19] |

| Ethanol | Polar Protic | Medium | The hydroxyl group of ethanol can interact with the oxygen atoms of the dioxane ring, but the overall polarity of ethanol may be slightly too high for optimal solubility. Qualitative data confirms solubility.[1] |

| Methanol | Polar Protic | Low to Medium | Methanol is more polar than ethanol, which will likely reduce its ability to effectively solvate the large nonpolar portion of the molecule. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Low to Medium | DMSO is a highly polar aprotic solvent. While it is a powerful solvent, its high polarity may not be ideal for this largely nonpolar compound. |

| Water | Polar Protic | Very Low | The compound's low TPSA, positive LogP, and large nonpolar surface area strongly suggest very poor solubility in water. A reported value of 2.7 g/L (solvent unspecified) may correspond to its aqueous solubility, which would be considered "slightly soluble".[7] |

Diagram of Predictive Solubility Logic

Caption: Predictive model for solubility based on compound and solvent properties.

Experimental Protocols for Solubility Determination

To move from prediction to empirical fact, rigorous experimental determination is necessary. The following protocols are presented as self-validating systems, incorporating best practices for accuracy and reproducibility.

Protocol 1: The Shake-Flask Method (Equilibrium Solubility)

The shake-flask method is the gold-standard for determining thermodynamic equilibrium solubility.[20] It involves creating a saturated solution and then measuring the concentration of the dissolved solute.

I. Principle: An excess of the solid compound is agitated in the solvent of interest for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The saturated solution is then separated from the excess solid and the concentration of the dissolved compound is quantified.

II. Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (HPLC grade or equivalent)

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker or wrist-action shaker in a temperature-controlled environment (e.g., incubator)

-

Centrifuge

-

Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

III. Step-by-Step Methodology:

-

Preparation of Saturated Solution: a. Add an excess amount of this compound to a glass vial. An amount that is visibly in excess of what will dissolve is required (e.g., 10-20 mg). b. Accurately add a known volume of the chosen solvent (e.g., 2.0 mL) to the vial. c. Securely cap the vial and place it on a shaker in a temperature-controlled environment (e.g., 25 °C). d. Agitate the mixture for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure equilibrium is reached.[20][21]

-

Phase Separation: a. After the equilibration period, allow the vials to stand undisturbed in the temperature-controlled environment for at least 1 hour to allow the excess solid to sediment. b. To ensure complete removal of undissolved solids, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 15 minutes).[20] c. Carefully withdraw an aliquot of the supernatant using a syringe. Avoid disturbing the solid pellet. d. Immediately filter the supernatant through a 0.22 µm PTFE syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles.

-

Quantification by HPLC: a. Prepare a series of calibration standards of this compound of known concentrations in the same solvent. b. Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve. c. Analyze the calibration standards and the diluted sample by HPLC. d. Construct a calibration curve by plotting the peak area (or height) against the concentration of the standards. e. Determine the concentration of the diluted sample from the calibration curve and then calculate the original concentration of the saturated solution, accounting for the dilution factor.

IV. Data Reporting: Solubility should be reported in mg/mL or mol/L at the specified temperature.

Diagram of the Shake-Flask Experimental Workflow

Caption: Experimental workflow for the Shake-Flask solubility determination method.

Protocol 2: Quantitative NMR (qNMR) Spectroscopy

qNMR is a powerful and increasingly popular method for solubility determination that can be faster than the shake-flask method as it does not require the separation of the saturated solution from the excess solid.[22][23][24]

I. Principle: A saturated solution in a deuterated solvent is prepared in the presence of an internal standard of known concentration. The concentration of the dissolved solute is determined by comparing the integral of a characteristic solute peak to the integral of a peak from the internal standard.

II. Materials and Equipment:

-

This compound (solid)

-

Deuterated organic solvents (e.g., Chloroform-d, Acetone-d6, DMSO-d6)

-

High-precision internal standard (e.g., maleic acid, 1,3,5-trimethoxybenzene)

-

NMR tubes

-

Vortex mixer

-

NMR spectrometer (400 MHz or higher recommended)

III. Step-by-Step Methodology:

-

Sample Preparation: a. Prepare a stock solution of the internal standard in the chosen deuterated solvent at a precisely known concentration. b. Add an excess amount of this compound to an NMR tube. c. Add a precise volume of the internal standard stock solution to the NMR tube. d. Cap the NMR tube and vortex vigorously for several minutes to facilitate dissolution. e. Allow the sample to equilibrate at a constant temperature (the NMR probe temperature). For rapid screening, 1-2 hours may be sufficient, but for thermodynamic solubility, longer equilibration times (24h) are needed.

-

NMR Data Acquisition: a. Acquire a quantitative ¹H NMR spectrum of the sample. It is crucial to use acquisition parameters that ensure accurate integration, such as a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified. b. Ensure the peaks chosen for quantification (one for the solute and one for the internal standard) are well-resolved and free from overlap with other signals.

-

Data Analysis and Calculation: a. Integrate the selected peaks for the solute (I_solute) and the internal standard (I_std). b. The concentration of the solute (C_solute) can be calculated using the following formula:

C_solute = (I_solute / N_solute) / (I_std / N_std) * C_std

Where:

-

N_solute is the number of protons giving rise to the integrated solute signal.

-

N_std is the number of protons giving rise to the integrated internal standard signal.

-

C_std is the concentration of the internal standard.

-

IV. Causality and Self-Validation: The choice of a stable internal standard with peaks in a clear region of the spectrum is paramount for accuracy. The long relaxation delay ensures that all protons are fully relaxed before the next pulse, making the signal intensity directly proportional to the number of protons, which is the foundational principle of qNMR.[25]

Conclusion

While publicly available quantitative data on the solubility of this compound is scarce, a robust understanding of its physicochemical properties allows for a strong predictive model of its behavior in common organic solvents. Its predominantly nonpolar character suggests high solubility in nonpolar solvents like hexane and toluene, and moderate to high solubility in polar aprotic solvents such as dichloromethane and acetone. For applications requiring precise solubility data, the detailed shake-flask and qNMR protocols provided in this guide offer reliable and reproducible methods for its empirical determination. This combined approach of theoretical prediction and experimental validation empowers researchers and drug development professionals to effectively integrate this versatile chemical intermediate into their workflows.

References

-

Open Education Alberta. (n.d.). Topological polar surface area – An ABC of PK/PD. Retrieved from [Link]

-

Mobley, D. L., & Guthrie, J. P. (2014). Physics-Based Solubility Prediction for Organic Molecules. Journal of Computer-Aided Molecular Design, 28(7), 711–733. Available at: [Link]

-

ResearchGate. (n.d.). Physics-Based Solubility Prediction for Organic Molecules | Request PDF. Retrieved from [Link]

-

Stack Exchange. (2014, December 6). How to predict the solubility of an organic compound in different kinds of solvents? Chemistry Stack Exchange. Retrieved from [Link]

-

Grokipedia. (n.d.). Topological polar surface area: Significance and symbolism. Retrieved from [Link]

-

ACS Publications. (2023, January 27). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. Analytical Chemistry. Retrieved from [Link]

-

Zloh, M. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. ADMET & DMPK, 7(4), 231-243. Available at: [Link]

-

ResearchGate. (n.d.). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds | Request PDF. Retrieved from [Link]

-

Slideshare. (n.d.). Solubility and its Importance.pptx. Retrieved from [Link]

-

ResearchGate. (n.d.). Use of H-1 NMR to facilitate solubility measurement for drug discovery compounds. Retrieved from [Link]

-

Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved from [Link]

-

Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

ChemBK. (n.d.). 88128-57-8. Retrieved from [Link]

-

OUCI. (n.d.). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Retrieved from [Link]

-

ACS Publications. (2007). Computation of Octanol−Water Partition Coefficients by Guiding an Additive Model with Knowledge. Journal of Chemical Information and Modeling, 47(6), 2140–2148. Available at: [Link]

-

National Institutes of Health. (n.d.). Effect of XlogP and hansen solubility parameters on the prediction of small molecule modified docetaxel, doxorubicin and irinotecan conjugates forming stable nanoparticles. Retrieved from [Link]

-

Wikipedia. (n.d.). Polar surface area. Retrieved from [Link]

-

IAPC Journals. (2019, October 12). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. ADMET and DMPK. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Topological Polar Surface Area: A Useful Descriptor in 2D-QSAR. Retrieved from [Link]

-

ResearchGate. (n.d.). Computation of Octanol−Water Partition Coefficients by Guiding an Additive Model with Knowledge | Request PDF. Retrieved from [Link]

-

PubMed. (2007, November 7). Computation of octanol-water partition coefficients by guiding an additive model with knowledge. Retrieved from [Link]

-

XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word 下载CAS: 88128-57-8. Retrieved from [Link]

-

National Institutes of Health. (n.d.). This compound. PubChem. Retrieved from [Link]

-

Kaggle. (n.d.). Solubility Prediction. Retrieved from [Link]

-

LookChem. (n.d.). Cas 110-54-3,Hexane. Retrieved from [Link]

-

Organic Chemistry Data. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties 1. Retrieved from [Link]

-

Prof. Murov's Orgsoltab. (n.d.). Common Organic Solvents: Table of Properties1,2,3. Retrieved from [Link]

-

precisionFDA. (n.d.). 2,5,5-TRIMETHYL-2-PHENYL-1,3-DIOXANE. Retrieved from [Link]

Sources

- 1. Buy this compound (EVT-1651116) | 88128-57-8 [evitachem.com]

- 2. echemi.com [echemi.com]

- 3. grokipedia.com [grokipedia.com]

- 4. echemi.com [echemi.com]

- 5. 2-(3-CHLOROPROPYL)-2,5,5-TRIMETHYL-[1,3]-DIOXANE CAS#: 88128-57-8 [m.chemicalbook.com]

- 6. This compound | C10H19ClO2 | CID 13199890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. Topological polar surface area – An ABC of PK/PD [pressbooks.openeducationalberta.ca]

- 9. Topological polar surface area: Significance and symbolism [wisdomlib.org]

- 10. Polar surface area - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Effect of XlogP and hansen solubility parameters on the prediction of small molecule modified docetaxel, doxorubicin and irinotecan conjugates forming stable nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Computation of octanol-water partition coefficients by guiding an additive model with knowledge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. kaggle.com [kaggle.com]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. Cas 110-54-3,Hexane | lookchem [lookchem.com]

- 18. csustan.edu [csustan.edu]

- 19. chembk.com [chembk.com]

- 20. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 21. downloads.regulations.gov [downloads.regulations.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermodynamic Stability of the 2,5,5-Trimethyl-1,3-dioxane Ring

Abstract

The 1,3-dioxane framework is a cornerstone in the architecture of numerous natural products and pharmacologically active compounds.[1] The spatial arrangement of substituents on this heterocyclic ring system dictates its three-dimensional structure, polarity, and, consequently, its interaction with biological targets. This guide provides a detailed examination of the thermodynamic stability of 2,5,5-trimethyl-1,3-dioxane, a fascinating case study in conformational analysis. We will dissect the intricate balance of steric and electronic forces that govern its preferred structure, with a particular focus on the conformational locking effect of the C5 gem-dimethyl group and the energetic preference of the C2 methyl substituent. This document is intended for researchers, scientists, and drug development professionals, offering both foundational principles and actionable experimental and computational protocols.

Foundational Principles: The Conformational Landscape of 1,3-Dioxane

Similar to cyclohexane, the 1,3-dioxane ring predominantly adopts a chair conformation to alleviate angle and torsional strain.[1][2] However, the introduction of two oxygen atoms into the six-membered ring creates a system with distinct geometric and electronic properties. The C-O bond length is shorter than the C-C bond, leading to a more puckered chair conformation and altered steric interactions.

The 1,3-dioxane ring is not static; it undergoes a dynamic process of ring inversion, transitioning between two chair conformers through higher-energy boat and twist-boat intermediates.[1] When substituents are present, these two chair forms are often not energetically identical. The system will preferentially populate the lower-energy conformation that minimizes destabilizing interactions.

Gauging Substituent Preferences: The Concept of A-Values

In conformational analysis, the "A-value" quantifies the energetic preference of a substituent for the equatorial position over the axial position. It represents the Gibbs free energy difference (-ΔG°) between the two conformations at equilibrium. For a methyl group on a cyclohexane ring, the A-value is approximately 1.70 kcal/mol, indicating a strong preference for the equatorial position to avoid unfavorable 1,3-diaxial interactions.

In the 1,3-dioxane ring, the A-values for methyl groups are position-dependent:

-

C2-methyl: A-value is approximately 3.55 kcal/mol.[3] This significantly larger value compared to cyclohexane is due to the shorter C-O bonds, which bring an axial C2-substituent into closer and more severe steric conflict with the axial hydrogens at C4 and C6.[2]

-

C4-methyl: A-value is around 2.9 kcal/mol.[3]

-

C5-methyl: A-value is much smaller, at about 0.8 kcal/mol.[3] An axial methyl group at C5 only interacts with one axial hydrogen (at C1 or C3, depending on the perspective), resulting in a less pronounced steric penalty.

The Case of 2,5,5-Trimethyl-1,3-dioxane: A Conformationally Locked System

The substitution pattern in 2,5,5-trimethyl-1,3-dioxane creates a unique and highly biased conformational landscape.

The "Buttressing" Effect of the C5 Gem-Dimethyl Group

The presence of two methyl groups at the C5 position introduces a powerful conformational control element. In a chair conformation, one of these methyl groups must occupy an axial position while the other is equatorial. Due to the significant steric strain that would arise from having two axial methyl groups on the same side of the ring in a boat or twist-boat conformation, the gem-dimethyl group effectively "locks" the ring into a single chair conformation. This phenomenon, often referred to as the Thorpe-Ingold or gem-dimethyl effect, dramatically raises the energy barrier for ring inversion.[4][5][6][7][8]

The Decisive Role of the C2-Methyl Group

With the ring system firmly held in a chair conformation by the C5 gem-dimethyl group, the thermodynamic stability is primarily determined by the orientation of the C2-methyl group. As established by its large A-value (~3.55 kcal/mol), an equatorial placement of the C2-methyl group is overwhelmingly favored to avoid severe 1,3-diaxial steric interactions with the axial protons at C4 and C6.[2][3]

Therefore, the most thermodynamically stable conformation of 2,5,5-trimethyl-1,3-dioxane is the chair form where the C2-methyl group is in the equatorial position, and one of the C5-methyl groups is axial while the other is equatorial.

Diagram 1: Conformational Equilibrium of 2,5,5-Trimethyl-1,3-dioxane

Caption: Conformational preference of 2,5,5-trimethyl-1,3-dioxane.

Methodologies for Stability Analysis

The thermodynamic stability and conformational preferences of substituted 1,3-dioxanes can be rigorously determined through a combination of computational and experimental techniques.

Computational Chemistry Workflow

Computational methods, such as Density Functional Theory (DFT), are powerful tools for calculating the relative energies of different conformers.[9][10][11]

Protocol: DFT-Based Conformational Energy Calculation

-

Structure Building: Construct the 3D models for both the equatorial and axial C2-methyl conformers of 2,5,5-trimethyl-1,3-dioxane using a molecular modeling software (e.g., Avogadro, GaussView).

-

Geometry Optimization: Perform a full geometry optimization for each conformer. This step finds the lowest energy structure for each isomer.

-

Method: B3LYP

-

Basis Set: 6-31G(d) or higher for good accuracy.

-

-

Frequency Calculation: Perform a frequency calculation on the optimized structures. This confirms that the structures are true energy minima (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections.

-

Energy Extraction: Extract the total electronic energies and the Gibbs free energy values for each conformer.

-

Relative Energy Calculation: Calculate the difference in Gibbs free energy (ΔG) between the two conformers to determine their relative stability.

Diagram 2: Computational Workflow for Stability Analysis

Caption: Workflow for computational conformational analysis.

Experimental Verification via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the preeminent experimental technique for studying conformational equilibria in solution.[12][13][14][15] By analyzing chemical shifts and coupling constants, one can deduce the predominant conformation.

Protocol: ¹H NMR Analysis

-

Sample Preparation: Dissolve a small amount of 2,5,5-trimethyl-1,3-dioxane in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-